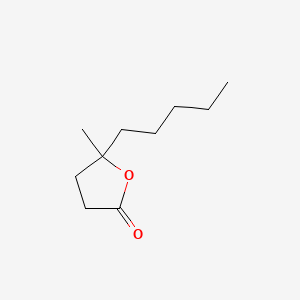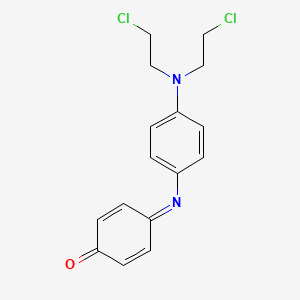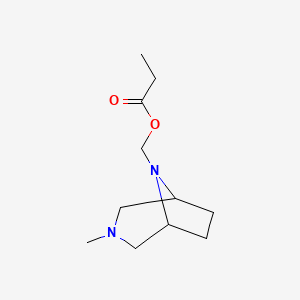![molecular formula C12H7FN4O B13941848 5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine CAS No. 1022091-55-9](/img/structure/B13941848.png)
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine is a heterocyclic compound that incorporates both oxadiazole and pyrimidine rings. The presence of the fluorophenyl group enhances its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The pyrimidine ring can be introduced through subsequent reactions involving suitable pyrimidine precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole or pyrimidine rings.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
Scientific Research Applications
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like tyrosine kinases, disrupting signaling pathways essential for cancer cell survival and proliferation . The fluorophenyl group enhances its binding affinity to these targets, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as anticancer and antibacterial properties.
Pyrimidine Derivatives: Compounds with pyrimidine rings are widely studied for their therapeutic potential, including antiviral and anticancer activities.
Uniqueness
5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine is unique due to the combination of the oxadiazole and pyrimidine rings with a fluorophenyl group. This structure enhances its chemical stability, biological activity, and potential for various applications .
Properties
CAS No. |
1022091-55-9 |
|---|---|
Molecular Formula |
C12H7FN4O |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-pyrimidin-5-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H7FN4O/c13-10-3-1-2-8(4-10)11-16-17-12(18-11)9-5-14-7-15-6-9/h1-7H |
InChI Key |
NMRPMMZTYJMFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CN=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


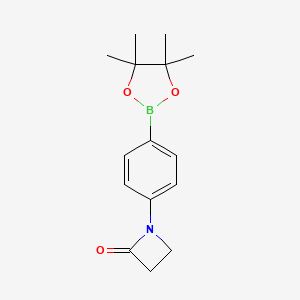
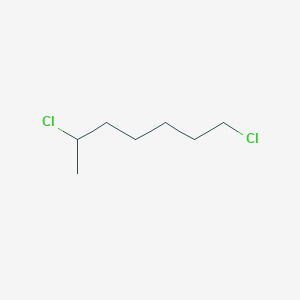
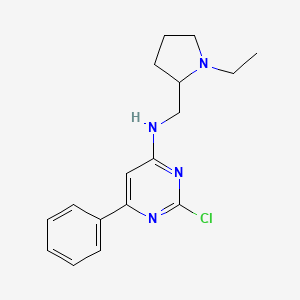
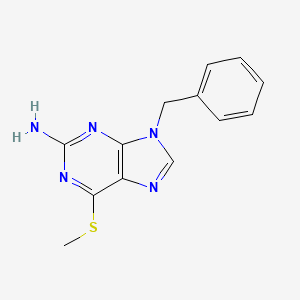
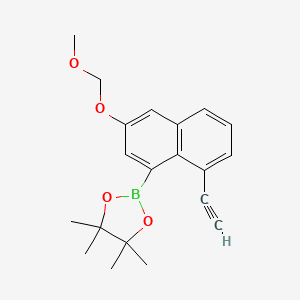
![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)
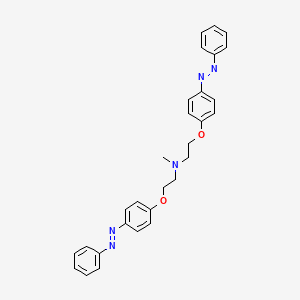
![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)
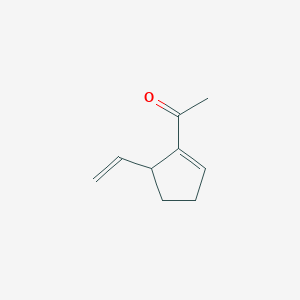
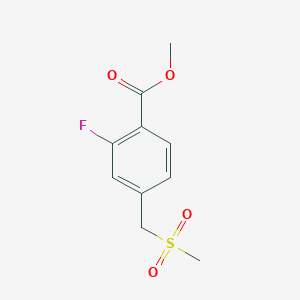
![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)
